molecular formula C11H20N2O2 B12932736 tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B12932736
M. Wt: 212.29 g/mol
InChI Key: NYGXZCRPVBPJTA-GKAPJAKFSA-N
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Description

tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-b]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable electrophile, followed by cyclization and subsequent protection of the resulting amine group with a tert-butyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in fully saturated derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as stability and conductivity .

Mechanism of Action

The mechanism of action of tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8?,9-/m0/s1

InChI Key

NYGXZCRPVBPJTA-GKAPJAKFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C(C1)CCN2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC2C1

Origin of Product

United States

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